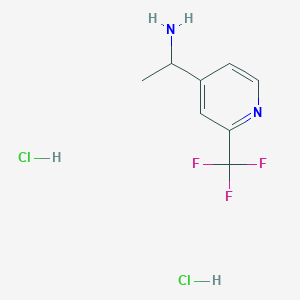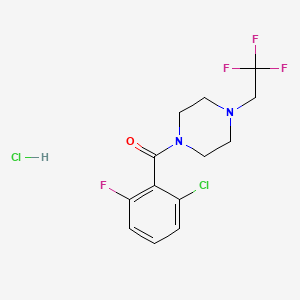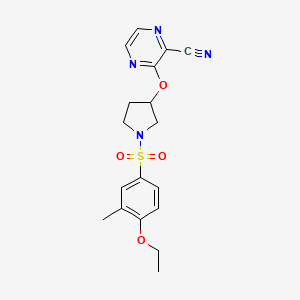![molecular formula C14H21N5S2 B2531621 2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868221-99-2](/img/structure/B2531621.png)
2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
説明
Synthesis Analysis
The synthesis of derivatives related to 2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine involves several key steps. The starting compound, 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione, is alkylated with various alkyl halides to afford S-substituted 1,2,4-triazoles. These compounds can undergo further chemical transformations, such as cyclization in the presence of acetic anhydride or condensation with aromatic aldehydes, leading to a variety of heterocyclic compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic techniques. For instance, the vibrational spectral analysis of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was performed using FT-IR and FT-Raman spectroscopy. Computational methods, such as density functional theory (DFT), were employed to predict the equilibrium geometry and vibrational wave numbers. These studies provide insights into the stability of the molecule, charge delocalization, and hyperconjugative interactions, which are crucial for understanding the reactivity and potential biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, as evidenced by their ability to undergo various transformations. For example, the cyclization of 3-carboxymethylsulfanyl derivatives to thiazolo[3,2-b][1,2,4]triazol-3(2H)-ones and their subsequent reactions with aromatic aldehydes to yield 6-[(1-aryl)methylidene] derivatives demonstrate the potential for creating a wide array of chemical structures. Additionally, the ring-disclosure reaction with aniline to yield phenylcarbamoyl derivatives indicates the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as the pyrimidine ring, sulfur atoms, and nitrile groups, contribute to their chemical behavior. Theoretical predictions of nonlinear optical behavior and molecular electrostatic potential (MEP) analysis reveal the distribution of charges within the molecule, which is important for understanding interactions with biological targets. Molecular docking studies suggest that these compounds may exhibit inhibitory activity against certain proteins, indicating their potential as chemotherapeutic agents .
科学的研究の応用
Synthesis Methods and Transformations
- Synthesis of 2,4,6-Trisubstituted Pyrimidines: New 2,4,6-trisubstituted pyrimidines have been synthesized by condensation processes. This methodology could be relevant for generating derivatives of the mentioned compound for various research applications (Arutyunyan, 2013).
- Creation of Pyrazolo and Triazolo Pyrimidines: A study described the synthesis of pyrazolo[1,5-a]pyrimidine and triazolo[4,5-d]pyrimidine derivatives, indicating a method for creating complex structures that could be applied to similar compounds for research purposes (Avasthi et al., 2014).
Biological and Chemical Properties
- Antimicrobial Evaluation: Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This suggests the potential for similar structures to be explored for antimicrobial properties (Alsaedi et al., 2019).
- Conformational Analysis: Studies on the conformational aspects of pyrimidine derivatives, such as folded conformations due to arene interactions, provide insights into the structural dynamics that could influence the biological activity of related compounds (Avasthi et al., 2014).
Potential Applications in Drug Development
- Novel Anti-Helicobacter pylori Agents: Research into novel structures derived from benzimidazole as anti-Helicobacter pylori agents reveals the therapeutic potential of pyrimidine derivatives in treating bacterial infections (Carcanague et al., 2002).
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been found to interact with the aromatase enzyme, potentially affecting the biosynthesis of estrogens .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines .
将来の方向性
特性
IUPAC Name |
2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S2/c1-6-11(4)21-14-18-17-12(19(14)5)8-20-13-15-9(2)7-10(3)16-13/h7,11H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBTVBOVZJEGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325024 | |
| Record name | 2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868221-99-2 | |
| Record name | 2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)
